molecular formula C14H18N2O4 B11168509 Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate

Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate

Cat. No.: B11168509
M. Wt: 278.30 g/mol
InChI Key: SNWOGOFXWVRUNC-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate is a complex organic compound with a molecular formula of C14H18N2O4 It contains various functional groups, including an ester, amide, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate typically involves multiple steps One common method includes the reaction of 4-(2-methylpropanamido)benzoic acid with methyl chloroformate in the presence of a base to form the ester linkage

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The aromatic ring may also play a role in binding to hydrophobic pockets within proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate: Similar structure but with an aminomethyl group instead of the 2-methylpropanamido group.

    Methyl 2-{[4-(2-methylpropanamido)benzene]amido}acetate: Contains a benzene ring instead of a phenyl ring.

Uniqueness

Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

methyl 2-[[4-(2-methylpropanoylamino)benzoyl]amino]acetate

InChI

InChI=1S/C14H18N2O4/c1-9(2)13(18)16-11-6-4-10(5-7-11)14(19)15-8-12(17)20-3/h4-7,9H,8H2,1-3H3,(H,15,19)(H,16,18)

InChI Key

SNWOGOFXWVRUNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)OC

Origin of Product

United States

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